Product packaging for Cy5.5-Amine chloride hydrochloride(Cat. No.:)

Cy5.5-Amine chloride hydrochloride

Cat. No.: B13390284
M. Wt: 753.9 g/mol
InChI Key: KVJPEAWDFIBHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Cyanine (B1664457) Dyes in Research Methodologies

The journey of cyanine dyes began in 1856 with their initial synthesis. nih.gov For many years, their primary application was as sensitizers in the photographic industry. nih.gov A significant shift occurred in the 1990s when Dr. Alan Waggoner and his colleagues at Carnegie Mellon University began to explore their potential for biological applications. biotium.comlumiprobe.comglenresearch.com Inspired by his background in photography, Waggoner sought to develop fluorescent dyes with a broader emission range suitable for biochemical labeling. biotium.com

This research led to the development of a new class of sulfonated cyanine dyes. biotium.com By adding sulfonic acid groups, the researchers were able to decrease the dyes' tendency to form non-fluorescent aggregates and increase their water solubility and photostability. biotium.com These modifications made them highly compatible with biological systems. biotium.com This new family of dyes, which included predecessors to the Cy5.5 compound, was licensed and commercialized, quickly gaining popularity for their versatility and broad emission spectrum extending into the red and near-infrared regions. biotium.comglenresearch.com

The foundational work on Indocyanine Green (ICG), a cyanine dye approved by the FDA in 1959 for medical diagnostics like angiography, also paved the way for the development of dyes like Cy5.5. lumiprobe.comwikipedia.org The key innovation was the ability to tune the dye's fluorescence emission by altering the length of the polymethine chain connecting two nitrogen-containing heterocycles. biotium.comglenresearch.com This principle allowed for the creation of a palette of dyes with distinct spectral properties, a cornerstone of modern fluorescence-based research. biotium.com

Rationale for Utilizing Cy5.5-Amine Chloride Hydrochloride in Advanced Research

The specific characteristics of this compound make it a powerful tool for sophisticated research applications. Its primary advantage lies in its spectral properties. It is a far-red dye, absorbing and emitting light in the near-infrared (NIR) region of the spectrum. broadpharm.commedchemexpress.com This is particularly advantageous for in vivo and deep-tissue imaging because biological specimens exhibit minimal natural fluorescence, or autofluorescence, in this spectral window. axispharm.combaseclick.eu The result is a significantly improved signal-to-noise ratio, allowing for clearer and more sensitive detection. baseclick.eu

Furthermore, the "Amine" component of its name refers to a free primary amine group (-NH2) incorporated into its structure. broadpharm.comlumiprobe.com This reactive group serves as a chemical handle, allowing the dye to be covalently bonded to various biomolecules of interest, such as proteins, antibodies, and nucleic acids, through common bioconjugation techniques. broadpharm.comaxispharm.comlumiprobe.com For instance, it can react with activated esters or carboxylic groups to form stable amide bonds. axispharm.com This flexibility enables the specific labeling and subsequent tracking of these molecules within complex biological systems. The dye is also known for its high fluorescence quantum yield and excellent photostability, meaning it glows brightly and resists fading under prolonged light exposure, which is crucial for long-term imaging experiments. lumiprobe.combaseclick.eu

Overview of Current Research Trajectories Involving the Chemical Compound

Current research extensively uses this compound as a fluorescent label for tracking and imaging at the cellular and organismal level. A prominent application is in the development of targeted nanoparticles and other drug delivery systems. medchemexpress.com Researchers can conjugate the dye to these nanoparticles to monitor their distribution, accumulation, and clearance in real-time within living organisms. medchemexpress.com For example, studies have used Cy5.5-labeled nanoparticles to investigate their uptake by mesenchymal stem cells and to monitor their movement within retinal blood vessels. medchemexpress.com

Another active area of research involves the creation of "smart" probes that can report on specific physiological conditions. For instance, Cy5.5-amine has been incorporated into highly swelling, pH-responsive microgels. These microgels exhibit changes in their fluorescence in response to shifts in pH, enabling dual-mode near-infrared fluorescence reporting and imaging of acidic environments, which are often associated with tumors or inflammation. medchemexpress.com The dye's properties are also harnessed in advanced microscopy techniques, building on the principles established with related cyanine dyes used in super-resolution imaging like STORM (Stochastic Optical Reconstruction Microscopy), which overcomes the diffraction limit of light to achieve nanoscale resolution. glenresearch.com

Chemical Properties of Cy5.5-Amine

PropertyValueSource(s)
Chemical Formula C46H58Cl2N4O broadpharm.comnih.gov
Molecular Weight 753.88 g/mol broadpharm.comlumiprobe.comglpbio.com
Excitation Maximum ~673-675 nm broadpharm.compubcompare.ai
Emission Maximum ~694-707 nm broadpharm.compubcompare.ai
Fluorescence Quantum Yield ~0.2 broadpharm.com
Extinction Coefficient ~209,000 cm⁻¹M⁻¹ broadpharm.com
Solubility Soluble in DMSO, DMF, DCM broadpharm.com
Appearance Dark blue powder lumiprobe.com

Detailed Research Findings

Research AreaKey FindingCompound's RoleSource(s)
Nanoparticle Tracking Cy5.5-labeled PLGA nanoparticles can be monitored in vivo to study their release kinetics in retinal blood vessels.Fluorescent tag for real-time imaging of nanoparticle location and concentration. medchemexpress.com
Cellular Uptake Mechanisms The intracellular uptake of bioorthogonally conjugated nanoparticles on mesenchymal stem cells was successfully tracked.Provided the fluorescence signal for confocal microscopy imaging of nanoparticles within cells. medchemexpress.com
pH-Responsive Biosensors Highly swelling microgels incorporating a Cy5.5 derivative can report on pH changes through alterations in fluorescence.Served as the near-infrared fluorescent reporter component of the pH-sensitive microgel. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H58Cl2N4O B13390284 Cy5.5-Amine chloride hydrochloride

Properties

Molecular Formula

C46H58Cl2N4O

Molecular Weight

753.9 g/mol

IUPAC Name

6-[6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]hexylazanium;dichloride

InChI

InChI=1S/C46H56N4O.2ClH/c1-45(2)40(49(5)38-29-27-34-20-13-15-22-36(34)43(38)45)24-10-8-11-25-41-46(3,4)44-37-23-16-14-21-35(37)28-30-39(44)50(41)33-19-9-12-26-42(51)48-32-18-7-6-17-31-47;;/h8,10-11,13-16,20-25,27-30H,6-7,9,12,17-19,26,31-33,47H2,1-5H3;2*1H

InChI Key

KVJPEAWDFIBHDL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-]

Origin of Product

United States

Synthetic and Derivatization Strategies for Cy5.5 Amine Chloride Hydrochloride Based Probes

Established Synthetic Pathways for Cy5.5-Amine Chloride Hydrochloride Precursors in Research Scale

The synthesis of Cy5.5-amine precursors typically involves a multi-step process. A common approach begins with the Fischer indole (B1671886) synthesis to create substituted indole precursors. nih.gov For instance, 5-methoxyindole (B15748) can be prepared from 4-methoxyphenylhydrazine hydrochloride and 3-methyl-2-butanone (B44728) in refluxing ethanol. nih.gov The methoxy (B1213986) group can then be hydrolyzed to yield a hydroxyl group, which serves as a handle for further modifications. nih.gov

A general synthetic pathway for heterobifunctional cyanine (B1664457) 5 dyes involves four main stages: (i) indolium derivative formation, (ii) hemicyanine formation, (iii) cyanine 5 dye formation, and (iv) functional group attachment. nih.gov A key challenge in traditional cyanine dye synthesis is the high temperatures required for N-alkylation to form the aza-heterocycle salt, which can lead to the decomposition of temperature-sensitive functional groups. nih.govacs.org

Modular Approaches for Functional Group Introduction

To circumvent the degradation of sensitive functional groups, a modular approach is often employed where these groups are introduced in the final steps of the synthesis. nih.govacs.orgresearchgate.net This strategy allows for the creation of diverse heterobifunctional cyanine dyes. acs.orgresearchgate.netnih.gov The core structure is assembled first, and then various functionalities, such as those for bioorthogonal click chemistry or amide bond formation, are attached. nih.govacs.org This method prevents the decomposition of delicate functionalities that can occur under the harsh conditions of earlier synthetic steps. nih.govresearchgate.net For example, a carboxy-indolium precursor can be synthesized and later modified to introduce different functional groups. nih.govacs.org This approach has been successfully used to create a library of multi-functional fluorophores using a scaffold-based Ugi four-component reaction, demonstrating its versatility. nih.gov

Optimization of Reaction Conditions for Research Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of Cy5.5-amine precursors. The choice of solvent, temperature, and reagents significantly impacts the outcome. For the synthesis of the carboxy-indolium precursor, acetonitrile (B52724) has been found to be a superior solvent compared to toluene (B28343) or solvent-free conditions, resulting in higher yields and fewer side products. nih.govacs.org

The workup procedure can also be optimized by taking advantage of the pH- and functional group-dependent solubility of the cyanine dyes. acs.orgresearchgate.netnih.gov This allows for purification to be deferred until the final synthesis step. acs.orgresearchgate.netnih.gov For example, a blue solid product was obtained with an 81% yield and 88% purity (as determined by HPLC) by streamlining the workup steps based on the differential solubility of the products and byproducts. nih.govacs.org

Parameter Condition Outcome Reference
Solvent for Indolium Precursor SynthesisAcetonitrileHighest yield, minimal side products acs.org, nih.gov
Workup StrategypH- and functional group-dependent solubilityStreamlined process, deferred chromatography researchgate.net, acs.org, nih.gov
Yield of Cyanine 5 Dye81%High yield achieved through optimized workup acs.org, nih.gov
Purity of Cyanine 5 Dye (HPLC)88%Good purity achieved before final chromatography acs.org, nih.gov
This table summarizes key optimized reaction conditions and outcomes in the synthesis of Cy5.5 precursors.

Novel Derivatization Methodologies for Functionalizing this compound for Specific Research Applications

The primary amine group of this compound is a versatile handle for conjugation to a wide array of molecules. broadpharm.comlumiprobe.comlumiprobe.com This amine can react with electrophiles such as N-hydroxysuccinimide (NHS) esters and epoxides to form stable covalent bonds. broadpharm.com This reactivity allows for the attachment of Cy5.5 to proteins, nucleic acids, and other biomolecules for fluorescent labeling. axispharm.com

Recent research has focused on developing novel Cy5.5 analogues with different substituents to tune their properties for specific applications. nih.govacs.org For instance, a series of Cy5 derivatives with hexyloxy, triethylene glycol monomethyl ether (Peg), tert-butyl, and chloro groups at the 5,5'-positions have been synthesized. nih.govacs.org These modifications alter the hydrophobicity and electronic properties of the dye, which can influence its fluorescence quantum yield and potential for intermolecular interactions. nih.gov

The functionalized Cy5.5 dyes can then be converted into phosphoramidites for direct incorporation into oligonucleotides during automated DNA synthesis. nih.govacs.org This allows for the precise placement of the dye within a DNA sequence, which is crucial for applications like FRET studies and the development of DNA-based light-harvesting devices. nih.gov

Chemo-Enzymatic Approaches to this compound Conjugation in Research

Chemo-enzymatic methods offer a powerful strategy for the site-specific conjugation of Cy5.5-amine to biomolecules, particularly proteins and nucleic acids. nih.gov These approaches combine the selectivity of enzymatic reactions with the versatility of chemical modifications.

One notable method involves the use of terminal deoxynucleotidyl transferase (TdT) to add an amino-modified dideoxyuridine triphosphate (amino-11-ddUTP) to the 3' end of an oligonucleotide. biorxiv.org The introduced primary amine can then be chemically labeled with an NHS-ester functionalized Cy5.5 dye. biorxiv.org This two-step process has been shown to achieve high labeling efficiencies, often exceeding 90%. biorxiv.org

Another powerful enzymatic tool is Sortase A, which can be used to install a "click handle" onto the C-terminus of a protein. nih.gov This handle can then be specifically ligated with a Cy5.5 derivative using strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This method produces homogeneous antibody-drug conjugates with defined stoichiometry and conjugation sites. nih.gov

Enzyme-activated fluorogenic probes represent another area of active research. nih.govdrugtargetreview.com These probes are designed to be non-fluorescent until they are acted upon by a specific enzyme. nih.gov For example, a probe could consist of a Cy5.5 fluorophore quenched by a nearby molecule, with the two connected by a linker that is a substrate for a target enzyme. nih.gov Enzymatic cleavage of the linker separates the fluorophore and quencher, leading to a "turn-on" fluorescence signal. nih.gov This approach allows for the real-time visualization of enzyme activity in living cells and in vivo. drugtargetreview.com

Enzymatic Method Biomolecule Target Conjugation Chemistry Key Advantage Reference
Terminal deoxynucleotidyl transferase (TdT)Oligonucleotides (3'-end)NHS-ester chemistryHigh labeling efficiency (>90%) biorxiv.org
Sortase AProteins (C-terminus)Strain-promoted azide-alkyne cycloaddition (SPAAC)Site-specific, homogeneous conjugates nih.gov
Enzyme-activated ProbesVarious (enzyme-specific)Enzyme-cleavable linkerReal-time visualization of enzyme activity nih.gov, drugtargetreview.com
This table outlines different chemo-enzymatic approaches for conjugating Cy5.5-based probes.

Purification and Characterization Techniques for Synthesized Research Probes

After synthesis and conjugation, rigorous purification and characterization are essential to ensure the quality and reliability of Cy5.5-based probes.

High-performance liquid chromatography (HPLC) is a cornerstone technique for both purification and analysis. nih.govnih.govresearchgate.net Reversed-phase HPLC is commonly used to separate the desired labeled product from unreacted dye and other impurities. acs.orgnih.gov The purity of the final product can be assessed by analyzing the chromatogram. nih.govacs.org In some cases, an on-column excess fluorescence reagent depletion technique can be employed to avoid interference from unreacted dye. nih.gov

Mass spectrometry (MS) is another critical tool, often coupled with HPLC (LC-MS), to confirm the identity and integrity of the synthesized probes. nih.govresearchgate.net Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing large biomolecules and their conjugates. nih.gov Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis. nih.gov

For oligonucleotide-dye conjugates, denaturing polyacrylamide gel electrophoresis (PAGE) can be an effective purification method. nih.gov The fluorescence of the Cy5-labeled product allows for easy visualization and monitoring of its elution from the gel. nih.gov

The final characterized probes are often assessed for their photophysical properties, including absorption and emission spectra, and fluorescence quantum yield. nih.gov For probes intended for biological applications, their binding affinity and specificity to the target molecule are also evaluated. nih.gov

Technique Purpose Key Information Obtained Reference
High-Performance Liquid Chromatography (HPLC)Purification and Purity AssessmentSeparation of products, quantification of purity acs.org, nih.gov, nih.gov, nih.gov
Mass Spectrometry (MS/ESI-MS, LC-MS/MS)Identity Confirmation and Structural AnalysisMolecular weight, fragmentation patterns nih.gov, researchgate.net
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)Purification of Nucleic Acid ConjugatesSeparation based on size and charge nih.gov
UV-Vis and Fluorescence SpectroscopyPhotophysical CharacterizationAbsorption/emission maxima, quantum yield nih.gov
This table summarizes the primary techniques used for the purification and characterization of Cy5.5-based research probes.

Bioconjugation Methodologies Employing Cy5.5 Amine Chloride Hydrochloride

Amine-Reactive Conjugation Strategies for Biomolecule Labeling in Research

The primary amine group of Cy5.5-Amine chloride hydrochloride serves as a versatile nucleophile for reactions with various electrophilic functional groups present on biomolecules or labeling reagents. This reactivity is the foundation for several widely used bioconjugation techniques in research.

N-Hydroxysuccinimide (NHS) ester chemistry is a prevalent method for labeling biomolecules containing primary amines, such as proteins and peptides. broadpharm.comapexbt.com In this strategy, a biomolecule is first functionalized with an NHS ester. The NHS ester-activated molecule then readily reacts with the primary amine of this compound, forming a stable amide bond and yielding a fluorescently labeled biomolecule. broadpharm.comlumiprobe.com This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the amine group is deprotonated and thus more nucleophilic. apexbt.com

The efficiency of this conjugation method allows for the creation of fluorescent probes for various research purposes. For example, Cy5.5-NHS ester has been used to label plasmid DNA and biomolecules for optical imaging in tumor xenograft models. apexbt.com

Table 1: Research Applications of NHS Ester-Mediated Bioconjugation

ApplicationBiomoleculeResearch Focus
Tumor ImagingPlasmid DNA, ProteinsIn vivo optical imaging of subcutaneous tumors. apexbt.com
Protein Carrier StudiesAcid-Labile Methylated PolyrotaxanesInvestigating pH-responsive coacervate droplets as protein carriers. broadpharm.com

Carbodiimide (B86325) chemistry provides another robust method for conjugating this compound to biomolecules, particularly those containing carboxylic acid groups. broadpharm.comlumiprobe.com Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxyl groups on a biomolecule, forming a highly reactive O-acylisourea intermediate. thieme-connect.deresearchgate.net This intermediate is susceptible to nucleophilic attack by the primary amine of this compound, resulting in the formation of a stable amide bond. lumiprobe.comresearchgate.net

To improve efficiency and minimize side reactions, N-hydroxysuccinimide (NHS) or sulfo-NHS is often added to the reaction mixture. This converts the O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine. researchgate.net This two-step, one-pot reaction is a cornerstone of bioconjugation, enabling the labeling of a wide range of biomolecules for research. researchgate.net

Table 2: Key Features of Carbodiimide-Based Coupling in Research

FeatureDescription
Mechanism Activation of carboxyl groups by a carbodiimide (e.g., EDC) to form an O-acylisourea intermediate, followed by reaction with an amine. thieme-connect.deresearchgate.net
Additives N-hydroxysuccinimide (NHS) or sulfo-NHS can be used to form a more stable amine-reactive intermediate. researchgate.net
Applications Widely used for labeling proteins, peptides, and other biomolecules with carboxyl groups. lumiprobe.comresearchgate.net

Click Chemistry-Based Conjugation with this compound in Research

Click chemistry encompasses a class of reactions that are highly efficient, specific, and biocompatible, making them ideal for bioconjugation. aatbio.comnih.gov These reactions offer a powerful alternative to traditional labeling methods.

To utilize click chemistry, this compound must first be modified to contain either an azide (B81097) or an alkyne group. For instance, the amine group can be reacted with an NHS-azide reagent to introduce an azide moiety. igem.org

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a prominent click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne. nih.govrsc.org This reaction is catalyzed by copper(I), which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govjenabioscience.com

In a research setting, a biomolecule can be functionalized with an alkyne group, while Cy5.5-Amine is modified to bear an azide. The two components are then brought together in the presence of the copper catalyst to achieve efficient and specific labeling. medchemexpress.commedchemexpress.com The high reliability and specificity of CuAAC have made it a valuable tool in various research areas, from materials science to drug discovery. nih.govrsc.org

A significant advancement in click chemistry for biological applications is the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). magtech.com.cn The high ring strain of these alkynes drives the reaction with an azide-modified molecule, forming a stable triazole adduct. magtech.com.cn

In this approach, a biomolecule can be functionalized with a strained alkyne, and Cy5.5-Amine can be converted to an azide derivative. The subsequent conjugation proceeds rapidly and with high specificity under physiological conditions, making it particularly suitable for labeling molecules in living systems. igem.orgnih.gov For example, SPAAC has been successfully used for the site-specific conjugation of antibodies and for labeling proteins containing genetically incorporated unnatural amino acids with azide groups. igem.orgnih.gov

Table 3: Comparison of CuAAC and SPAAC in Research

FeatureCopper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Catalyst Copper(I) nih.govrsc.orgNone required
Reactants Terminal alkyne and azide nih.govStrained cyclooctyne (e.g., DBCO) and azide magtech.com.cn
Biocompatibility Limited by copper toxicity nih.govHigh, suitable for in vivo applications nih.gov
Reaction Rate Generally very fast aatbio.comCan be slower than CuAAC, but constantly being improved with new cyclooctynes magtech.com.cn

Enzymatic Bioconjugation Techniques in Research Utilizing this compound

Enzymatic methods offer unparalleled specificity for bioconjugation, allowing for the modification of biomolecules at precise locations. acs.orgwindows.net Transglutaminase, for example, is an enzyme that catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of a lysine (B10760008) residue or an amine-containing substrate. windows.netresearchgate.net

In research applications, microbial transglutaminase (mTG) can be used to directly conjugate this compound to proteins or antibodies that have accessible glutamine residues. windows.net This technique has been employed to create site-specifically labeled antibodies and other proteins for various research purposes, including the development of antibody-drug conjugates and functionalized nanoparticles. acs.orgnih.gov The ability to achieve site-specific labeling is a significant advantage, as it can lead to more homogeneous and functionally reliable bioconjugates. nih.gov

Site-Specific Labeling Approaches for Enhanced Research Probe Specificity

The primary amine group on this compound allows for its conjugation to biomolecules through various methods, most commonly by reacting with primary amines on proteins, such as the side chain of lysine residues and the N-terminus. biotium.comjenabioscience.com However, this traditional approach often results in heterogeneous mixtures with random labeling, which can affect the functional integrity of the protein and lead to variability in research findings. To overcome these limitations, several site-specific labeling strategies have been developed to ensure that the fluorophore is attached to a precise location on the target biomolecule, thereby enhancing the specificity and reproducibility of research probes.

pH Optimization for N-terminal Labeling A straightforward method to achieve a degree of site-specificity involves adjusting the reaction conditions. The pKa of the α-amino group at the N-terminus of a protein is generally lower than that of the ε-amino groups of lysine residues. By performing the conjugation reaction in a buffer with a pH closer to neutral, it is possible to preferentially label the more reactive N-terminal amine. thermofisher.com This approach offers a simple way to enrich for N-terminally labeled proteins without requiring genetic modification of the target.

Bio-orthogonal Chemistry and Unnatural Amino Acids A more precise method for site-specific labeling involves the introduction of a unique chemical handle into the target protein that is bio-orthogonal, meaning it does not react with native functional groups found in the cell. This is often achieved by genetically encoding an unnatural amino acid (UAA) with a specific reactive group at the desired labeling site.

One such strategy employs p-acetylphenylalanine (p-AcPhe), a UAA that contains a ketone group. nih.gov This ketone can then be chemoselectively ligated with a hydroxylamine-functionalized dye to form a stable oxime bond. nih.gov Since Cy5.5-Amine itself is not directly compatible, this requires the use of adapter reagents or custom synthesis to create an aminooxy-Cy5.5 derivative. nih.gov This method allows for the stoichiometric and site-specific labeling of proteins for highly controlled experiments. nih.gov

Click Chemistry "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides another robust method for site-specific labeling. nih.gov This approach involves introducing either an azide or an alkyne group into the target protein, often via a UAA. The corresponding reactive partner (alkyne or azide) is attached to the Cy5.5 dye. The reaction is highly specific and efficient, proceeding under mild, biocompatible conditions. rsc.org For example, an azide-functionalized Cy5.5 can be "clicked" onto a protein containing a cyclooctyne-derived amino acid, resulting in a specifically labeled conjugate. rsc.org

Co-translational Labeling An innovative approach for N-terminal specific labeling involves the co-translational incorporation of a fluorescently labeled amino acid. nih.gov Researchers have successfully synthesized Cy5-labeled methionine (Cy5-Met) and attached it to an initiator tRNA (tRNAi). nih.gov When introduced into a eukaryotic translation system, this Cy5-Met-tRNAi initiates protein synthesis, resulting in a protein that is specifically and stoichiometrically labeled with Cy5 at its N-terminus. nih.gov This technique provides a powerful tool for single-molecule analysis of protein dynamics both in vitro and in vivo. nih.gov

Strategies for Minimizing Non-Specific Binding of this compound Conjugates in Research Systems

A significant challenge in the use of cyanine (B1664457) dye conjugates, including those made with Cy5.5, is their tendency for non-specific binding, particularly to certain cell types and surfaces. This background signal can obscure specific interactions and complicate data interpretation, especially in sensitive applications like flow cytometry and in vivo imaging. nih.govuth.edu

Mechanism of Non-Specific Binding Non-specific binding of Cy5 and related cyanine dyes is frequently observed with monocytes and macrophages. nih.govuth.edu Research suggests this phenomenon is mediated by the interaction of the cyanine dye itself with the high-affinity receptor for IgG, FcγRI (CD64). nih.govgoogle.com This dye-mediated binding is distinct from antibody-specific interactions and is not effectively prevented by traditional blocking methods like using excess bovine serum albumin (BSA) or general Fc receptor blocking agents. uth.edu Additionally, hydrophobic interactions between the dye and cellular components or other dyes can contribute to background signals. nih.gov

Blocking Agents and Buffer Formulations Several targeted strategies have been developed to counteract this problematic binding:

Phosphorothioate Oligodeoxynucleotides (PS-ODN): Studies have shown that PS-ODNs effectively suppress the non-specific binding of Cy5 conjugates to monocytes. nih.gov The proposed mechanism is the binding of the PS-ODN to CD64, which in turn blocks the site where the Cy5 dye would otherwise bind. nih.govgoogle.com This method is effective, simple, and can be implemented by adding the PS-ODN to the staining solution. google.com

Commercial Blocking Buffers: Many suppliers offer proprietary staining buffers specifically formulated to reduce dye-mediated non-specific binding. Reagents like True-Stain Monocyte Blocker™ and Brilliant Stain Buffer are designed to prevent cyanine dye binding to monocytes and to inhibit interactions between polymer-based dyes, respectively. uth.edufrontiersin.org These buffers often provide a convenient, all-in-one solution for cleaner staining results. frontiersin.org

Experimental Condition Optimization

Lowering Conjugate Concentration: The interaction between dye molecules is proportional to their concentration. Reducing the amount of the Cy5.5-conjugate used in an experiment can lead to a significant reduction in non-specific binding and aggregation, thereby improving the signal-to-noise ratio. researchgate.net

Temperature and Incubation Time: Staining temperature can influence non-specific binding. For certain antibody panels, staining at room temperature was found to be optimal, as incubation at 37°C led to an increase in non-specific background staining for some antibodies. frontiersin.org Additionally, overnight staining protocols that use lower antibody concentrations have been shown to reduce non-specific binding from Cy5-tandem dyes. researchgate.net

Chemical Modification of the Dye Modifying the chemical structure of the dye itself is a powerful strategy to improve its in vivo and in vitro properties. Appending functional groups to the cyanine core can mask its inherent hydrophobicity and charge, which are often sources of non-specific interactions.

PEGylation: Adding polyethylene (B3416737) glycol (PEG) chains to the dye increases its hydrophilicity and can reduce non-specific clearance and uptake by organs like the liver. nih.gov

Zwitterionic Shielding: Introducing zwitterionic functional groups (containing both a positive and a negative charge) to the dye has been shown to be highly effective. Zwitterionic Cy5 conjugates exhibit an optimal combination of high target signal and minimal off-target uptake, leading to improved tumor-to-background ratios in imaging studies. nih.gov

Advanced Imaging Applications of Cy5.5 Amine Chloride Hydrochloride in Preclinical Research

Fluorescence Microscopy Applications Utilizing the Chemical Compound

The amenability of Cy5.5-Amine chloride hydrochloride to conjugation with various biomolecules has facilitated its use in diverse fluorescence microscopy techniques, enabling high-resolution visualization of cellular and subcellular structures.

Confocal Microscopy in Research

Confocal microscopy benefits significantly from the properties of Cy5.5, as its emission in the far-red spectrum reduces background interference from cellular components. When conjugated to targeting moieties, Cy5.5-Amine allows for precise localization and tracking of molecules within cells.

Researchers have successfully utilized Cy5.5-labeled DNA bioconjugates to differentiate between cancerous and normal cells under confocal microscopy. These conjugates have also been instrumental in studying the subcellular localization of therapeutic agents. For instance, Cy5.5-labeled nanoparticles can be effectively tracked and imaged with a low fluorescence background, providing insights into their intracellular pathways. The primary amino group on the Cy5.5-Amine molecule facilitates its covalent attachment to a variety of molecules, including those with NHS esters or epoxide groups, broadening its applicability in targeted cellular imaging.

ApplicationConjugateKey Finding
Cancer Cell DifferentiationCy5.5-DNA bioconjugateEnabled differentiation of cancerous MCF-7 cells from normal bEnd.3 cells.
Subcellular LocalizationCy5.5-DNA bioconjugateStudied the localization within mitochondria of MCF-7 cells.
Nanoparticle TrackingCy5.5-labeled nanoparticlesAllowed for real-time monitoring and imaging with low fluorescence background.

Super-Resolution Microscopy (STORM, PALM, RESOLFT) in Research

Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), demand fluorescent probes with specific photophysical characteristics, including the ability to be photoswitched between a fluorescent "on" state and a dark "off" state. Cy5.5 has been identified as a suitable reporter fluorophore for STORM, particularly when used in conjunction with an activator dye like Cy3.

The photoswitching mechanism in STORM often involves the use of a thiol-containing imaging buffer. While Cy5.5 exhibits photoswitching behavior similar to the more commonly used Cy5, it has been noted to have a higher duty cycle, meaning it spends a larger fraction of time in the "on" state. This can be a limiting factor for achieving the highest spatial resolution in STORM, as it increases the likelihood of overlapping signals from individual molecules. Nevertheless, its high photon yield per switching event is an advantageous property. The development of dual-dye-doped nanoparticles, incorporating both an activator (like Cy3) and a reporter (like Cy5), has been proposed as a strategy to enhance super-resolution imaging capabilities.

PropertyValue/CharacteristicImplication for STORM
Photon YieldHighBrighter signal from individual molecules, improving localization precision.
Duty CycleHigh (~0.007)Increased probability of overlapping signals, potentially limiting resolution.
PhotoswitchingYes, especially with an activator dyeEnables the sequential activation and localization required for STORM.
Spontaneous ReactivationMore frequent than Cy5Can contribute to a higher density of simultaneously active fluorophores.

Light Sheet Microscopy for Research Applications

Light sheet fluorescence microscopy (LSFM) is a powerful technique for imaging large, cleared tissue samples in three dimensions with minimal phototoxicity. The use of near-infrared fluorescent probes is particularly advantageous for LSFM of cleared tissues due to their enhanced tissue penetration.

Recent studies have demonstrated the successful application of Cy5.5-labeled probes in LSFM for ex vivo imaging of cleared tumor tissues. For example, a probe targeting PD-L1 and labeled with Cy5.5 was used to visualize the three-dimensional distribution of this immune checkpoint protein within entire cleared tumors. The imaging setup for such experiments typically involves an excitation wavelength around 680 nm and detection of the emission at approximately 710 nm. This approach has enabled the quantitative analysis of protein expression patterns within the complex tumor microenvironment, highlighting the utility of Cy5.5 for deep tissue, high-resolution 3D imaging.

In Vivo Preclinical Optical Imaging with this compound Conjugates

The favorable in vivo properties of Cy5.5, namely its emission in the NIR window, have made it a valuable tool for non-invasive optical imaging in small animal models. Conjugation of this compound to targeting ligands, nanoparticles, or antibodies allows for the visualization and quantification of biological processes in real-time.

Fluorescence Molecular Tomography (FMT) in Preclinical Models

Fluorescence Molecular Tomography (FMT) is a quantitative, three-dimensional imaging technique that overcomes some of the limitations of traditional planar fluorescence imaging. By acquiring data from multiple projection angles, FMT can reconstruct the 3D distribution and concentration of a fluorescent probe within a subject.

A notable application of Cy5.5 in FMT is the visualization of apoptosis in response to chemotherapy. An Annexin V-Cy5.5 conjugate, which binds to phosphatidylserine (B164497) exposed on the surface of apoptotic cells, has been used to quantitatively assess tumor response in preclinical models. Studies have shown that FMT provides higher quantification accuracy compared to planar imaging, with significantly reduced error resulting from variations in background tissue absorption. This makes Cy5.5-based probes combined with FMT a powerful platform for monitoring therapeutic efficacy at a molecular level in vivo.

Planar Fluorescence Imaging in Small Animal Models

Planar fluorescence imaging remains a widely used technique for in vivo preclinical research due to its speed and simplicity. In this modality, this compound conjugates are employed to monitor the biodistribution of targeted agents and assess disease progression.

Flow Cytometry and Cell Sorting Methodologies in Research

This compound, and its conjugated forms, are frequently utilized in flow cytometry for the quantitative analysis and sorting of cell populations. medchemexpress.com The methodology leverages the dye's fluorescence to identify and gate cells that have been successfully labeled, often to study cellular uptake mechanisms or to isolate specific cell subsets.

In a typical workflow, cells are incubated with a Cy5.5-labeled probe. Following incubation, the cells are washed, trypsinized, and resuspended in a buffer like phosphate-buffered saline (PBS). mdpi.com The fluorescence intensity of the cell suspension is then measured using a flow cytometer. For Cy5.5, excitation is commonly achieved with a 633 nm or 647 nm laser, and emission is captured using a specific filter set, such as a 660/20 bandpass filter. thermofisher.commdpi.com

Data analysis is a critical step, often performed with specialized software like FlowJo or NovoExpress. mdpi.com The primary metric derived from these experiments is the Mean Fluorescence Intensity (MFI), which provides a quantitative measure of the amount of fluorescently labeled material associated with or internalized by the cells. mdpi.com Researchers compare the MFI of treated cells to that of untreated control cells to determine the extent of labeling or uptake. researchgate.net

One study investigating the cellular uptake of Cy5-labeled DNA nanostructures in different cell lines (RAW 264.7 macrophages, MutuDC1 dendritic cells, and HeLa cells) employed flow cytometry to quantify uptake levels. The results, presented as relative MFI, demonstrated significant differences in uptake depending on the cell type and the surface coating of the nanostructures, highlighting the dye's utility in such comparative studies. researchgate.net

It is noted, however, that while useful, Cy5.5 can be a "dim" fluorochrome compared to other viability dyes like Propidium Iodide (PI) in certain applications. nih.gov Despite this, its minimal spectral overlap with common fluorochromes like FITC and PE makes it a valuable component in multi-parameter flow cytometry panels. nih.gov

Table 1: Representative Flow Cytometry Data for Cellular Uptake of Cy5-labeled DNA Origami Nanostructures This table is interactive. You can sort and filter the data.

Cell Line Nanostructure Modification Relative Mean Fluorescence Intensity (MFI)
RAW 264.7 I-Cy5 ~10
RAW 264.7 H/AH-Cy5 ~100
HeLa I-Cy5 ~1
HeLa H/AH-Cy5 ~1
MutuDC1 H/AH-Cy5 (with K10-PEG 1K coat) >10

Data derived from a study on the uptake of different DNA nanostructures. "I-Cy5" refers to internally-labeled disks, while "H/AH-Cy5" refers to disks with externally presented Cy5 via handle/antihandle modifications. The relative MFI is compared to untreated control cells. researchgate.net

Image Analysis and Quantitation Techniques for this compound Data in Research

The analysis of images generated from Cy5.5-labeled probes is crucial for extracting meaningful quantitative data from microscopy and in vivo imaging experiments. A variety of sophisticated techniques are employed to process and interpret this fluorescence data.

Image Registration and Segmentation: In dynamic imaging studies, particularly those conducted in vivo, movement of the subject can create a shifting field of view, complicating analysis. researchgate.net To address this, image registration techniques, such as template matching, are used to align a sequence of images. researchgate.netnih.gov Once registered, the images can be segmented into specific regions of interest (ROIs), for example, separating vasculature from surrounding tissue. researchgate.netnih.gov The fluorescence signal within these ROIs is then quantified. A common approach is to calculate the percentage of signal strength in each ROI over time, which allows for the analysis of the kinetics of a labeled substance, such as its diffusion from blood vessels into tissues. researchgate.netnih.gov

Kinetic Modeling for In Vivo Data: For dynamic fluorescence imaging studies aimed at understanding the specific binding of a probe in vivo, kinetic modeling is an essential analysis tool. nih.gov After acquiring time-activity curves (TACs) from the dynamic scan, various mathematical models can be applied to quantify the probe's molecular specificity.

Research on a Cy5.5-labeled peptide probe (Cy5.5-GX1) used several kinetic models for quantitative analysis:

Logan Graphical Analysis with Reference Tissue Model (GARTM): This method is used to determine the binding potential (Bp), a measure of receptor density and affinity, without requiring arterial blood sampling. nih.gov

Simplified Reference Tissue Model (SRTM): Similar to GARTM, this model also provides an estimate of the binding potential. nih.gov

Gurfinkel Exponential Model (GEXPM): This model quantifies the sum of the pharmacokinetic rate constants (SKRC), a value that is particularly suitable for analyzing data from the early stages of imaging. nih.gov

A study found a strong linear relationship between the Bp values derived from GARTM and SRTM and the SKRC value from GEXPM. nih.gov This suggests that while Bp is ideal for describing kinetic characteristics at equilibrium, SKRC can be more appropriate for early-stage data analysis. nih.gov

Confocal Microscopy and Colocalization Analysis: In cellular studies, confocal laser scanning microscopy (CLSM) is used to visualize the subcellular localization of Cy5.5-labeled molecules. mdpi.com For instance, to determine if a Cy5.5-labeled complex enters a specific cellular compartment, co-staining is performed with organelle-specific markers, such as Hoechst 33342 for the nucleus. mdpi.commedchemexpress.com Image analysis software is then used to quantify the degree of colocalization between the Cy5.5 signal and the organelle marker, often by analyzing a significant number of cells to achieve statistical power. mdpi.com

Table 2: Kinetic Parameters from Dynamic Fluorescence Imaging of a Cy5.5-Labeled Peptide Probe This table is interactive. You can sort and filter the data.

Kinetic Model Parameter Mean Value (± Standard Deviation) Description
GARTM Binding Potential (Bp) 0.582 ± 0.2655 Depicts kinetic characteristics at equilibrium.
SRTM Binding Potential (Bp) 0.618 ± 0.2923 Depicts kinetic characteristics at equilibrium.
GEXPM SKRC (Not explicitly valued, but showed good linear relation with Bp) Suitable for early-stage kinetic data analysis.

Data derived from a study quantifying the molecular specificity of the Cy5.5-GX1 probe in vivo. nih.gov

Molecular and Cellular Biology Research Applications of Cy5.5 Amine Chloride Hydrochloride

Protein Labeling and Tracking in Live Cell Research

The ability to label and track proteins in their native cellular environment is crucial for understanding their function and dynamics. Cy5.5-Amine chloride hydrochloride, with its reactive amine group, can be readily conjugated to proteins. broadpharm.comlumiprobe.com This labeling facilitates the visualization of protein localization, movement, and interactions within living cells.

Fluorescent labeling with Cy5.5 is a cornerstone of biomedical research, allowing for the real-time tracking of biological molecules. lifetein.com Its emission in the near-infrared spectrum is particularly advantageous for live-cell imaging due to reduced interference from cellular components and the ability to penetrate deeper into tissues compared to dyes that emit in the visible spectrum. lifetein.com This has been instrumental in studies of protein distribution, trafficking, and disease processes. lifetein.com

One innovative approach involves the use of genetically encoded protein tags that can specifically and reversibly bind to small-molecule fluorogenic dyes like Cy5.5 derivatives. This method allows for rapid labeling and washout of intracellular targets, providing high photostability for the fluorescence signal. nih.gov

Table 1: Research Findings in Protein Labeling and Tracking

Research FocusKey Findings
Visualization of Dynamic Cellular Processes Labeling proteins with fluorescent probes like Cy5.5 enables the study of their distribution and interactions in living cells. nih.gov
High Photostability Labeling Engineered protein tags that reversibly bind to fluorogenic dyes offer significantly higher photostability compared to traditional fluorescent proteins. nih.gov
Targeted Protein Tracking Cy5.5 conjugated to specific peptides allows for targeted delivery and tracking of proteins within cellular compartments like mitochondria. nih.gov
Super-Resolution Imaging The photophysical properties of cyanine (B1664457) dyes like Cy5 have been utilized for super-resolution localization imaging of proteins in living cells. digitellinc.com

Nucleic Acid Hybridization and Detection Strategies in Research

Cy5.5-labeled probes are effectively used in nucleic acid hybridization techniques such as Southern and Northern blotting. nih.gov The near-infrared fluorescence of Cy5.5 provides high sensitivity and specificity for detecting specific DNA or RNA sequences. nih.gov This method offers a non-radioactive alternative that is simpler, more economical, and versatile. nih.gov

The advantages of using Cy5.5-labeled DNA probes include minimal photodamage to biological samples and low interference from background autofluorescence. nih.gov These characteristics have enabled researchers to successfully identify gene disruptions, analyze differential gene transcription, and confirm RNA cleavage. nih.gov

Table 2: Research Findings in Nucleic Acid Hybridization and Detection

Research FocusKey Findings
Blot Hybridization Cy5.5-labeled DNA probes have been successfully used for both Southern and Northern blot analyses with high specificity and sensitivity. nih.gov
Gene Disruption Analysis The fluorescent probes helped in identifying off-target effects of gene disruption techniques. nih.gov
Differential Gene Expression Analysis of gene transcription under different conditions was facilitated by the use of Cy5.5-labeled probes. nih.gov
RNA Cleavage Confirmation The method has been applied to confirm the cleavage of RNA molecules. nih.gov

Receptor-Ligand Binding Studies Utilizing this compound Probes

Understanding the interactions between receptors and their ligands is fundamental to cell biology and drug discovery. This compound can be conjugated to ligands to create fluorescent probes for studying these binding events. The intense fluorescence of Cy5.5 allows for sensitive detection of the labeled ligand as it binds to its receptor on the cell surface or within the cell.

Research has shown that the binding of ligands to G-protein coupled receptors (GPCRs), such as the 5-HT2 serotonin (B10506) receptors, can be influenced by various factors, including the presence of ions. nih.govnih.gov While direct use of this compound in these specific studies is not detailed, the principle of using fluorescently labeled ligands to investigate binding affinity and receptor modulation is a well-established technique. The properties of Cy5.5 make it a suitable candidate for such applications, enabling the visualization and quantification of receptor-ligand interactions in real-time.

Immunofluorescence and Immunohistochemistry Techniques in Research

Immunofluorescence (IF) and immunohistochemistry (IHC) are powerful techniques used to visualize the distribution of specific proteins within cells and tissues. These methods rely on the high specificity of antibodies to bind to their target antigens. This compound can be conjugated to secondary antibodies, which then bind to primary antibodies that have already recognized the target protein.

The bright and stable fluorescence of Cy5.5 in the near-infrared spectrum makes it an excellent choice for multiplex imaging, where multiple targets are visualized simultaneously with different colored fluorophores. This is particularly useful in complex tissue samples where autofluorescence in the visible region can be a significant problem. While the direct use of this compound in a specific IF/IHC experiment is not detailed in the provided results, its utility in labeling antibodies for such applications is a standard practice in the field. medchemexpress.com

Development of Biosensors Incorporating this compound for Research

The development of fluorescent biosensors is a rapidly growing area of research. These biosensors are designed to report on the presence or concentration of specific molecules or changes in the cellular environment. This compound is an attractive component for building such biosensors due to its excellent photophysical properties. lifetein.com

For example, a biosensor could be constructed by linking Cy5.5 to a recognition element, such as an antibody or a nucleic acid aptamer, that specifically binds to the target of interest. Binding of the target could then induce a conformational change in the biosensor, leading to a change in the fluorescence of the Cy5.5 dye. These types of biosensors can be used for a wide range of applications, from detecting disease biomarkers to monitoring intracellular signaling events. lifetein.com

Investigation of Cellular Uptake and Trafficking Mechanisms of Labeled Probes

A significant area of research focuses on understanding how nanoparticles and other probes are taken up by cells and transported within them. Labeling these probes with this compound allows for their visualization and tracking using fluorescence microscopy. nih.govmedchemexpress.com

Studies have used Cy5.5-labeled nanoparticles to investigate their internalization efficiency and subcellular localization. nih.govmedchemexpress.com For instance, confocal microscopy can be used to observe the uptake of fluorescently labeled nanoparticles and their accumulation in specific organelles, such as the perinuclear region. nih.gov

However, it is crucial to be aware of potential artifacts. Research has shown that the intracellular fluorescence observed from cyanine dye-labeled DNA nanostructures may not always represent the intact structure but rather the degradation products, such as the dye itself, being taken up by the cell. nih.gov This highlights the importance of careful experimental design and control experiments when investigating the cellular uptake of labeled probes.

Table 3: Research Findings in Cellular Uptake and Trafficking

Research FocusKey Findings
Nanoparticle Internalization Cy5-labeled nanoparticles were observed to be internalized by chondrocytes and accumulate in the perinuclear region. nih.gov
Intracellular Protein Tracking A system using Cy5-labeled peptides delivered by nanoparticles allowed for the tracking of intracellular protein movement. nih.gov
Potential for Misinterpretation Intracellular fluorescence from cyanine-labeled DNA structures can be misleading due to nuclease degradation and uptake of the free dye. nih.gov
Metabolically Engineered Cell Tracking Cy5.5-labeled nanoparticles were used to track mesenchymal stem cells that were metabolically engineered for bioorthogonal conjugation. medchemexpress.com

Mechanistic Insights into Fluorophore Biomolecule Interactions and Environmental Effects in Research Contexts

Influence of Bioconjugation on the Spectroscopic Performance of Cy5.5-Amine Chloride Hydrochloride in Research Environments

Upon conjugation, changes in the absorption and emission spectra of Cy5.5 are often observed. While some studies report that the fundamental fluorescence properties of Cy5.5 are not dramatically affected by conjugation to a large biomolecule like an antibody researchgate.net, other research indicates more pronounced effects. For instance, a comparison between different cyanine (B1664457) dyes revealed that Cy5.5, similar to Cy5 and Cy7, is prone to fluorescence quenching when multiple dye molecules are attached to a single antibody. acs.orgxobi.net This quenching is in contrast to dyes like Cy3 and Cy3.5, which can exhibit fluorescence enhancement upon conjugation. acs.org

The degree of labeling is a critical factor. In a study involving IgG antibodies, it was found that with six bound Cy5 labels, approximately one-third of the fluorophores entered a non-fluorescent state characterized by a significant blue-shift in the absorption maximum from 650 nm to 600 nm. acs.org This suggests that high labeling densities can lead to interactions between adjacent dye molecules, such as aggregation, which alters their electronic states and quenches fluorescence. acs.orgxobi.net The local environment created by the biomolecule's surface also plays a role. The charge of the fluorophore, for example, has a substantial impact on the in vivo properties of peptide bioconjugates, affecting non-specific uptake and, consequently, the tumor-to-background ratio in imaging studies. nih.gov

The table below summarizes the typical spectroscopic properties of Cy5.5, which can be influenced by the factors described above upon bioconjugation.

PropertyValue
Excitation Maximum (nm) ~675
Emission Maximum (nm) ~700
Quantum Yield (Φ) ~0.28
Reactive Group NHS ester (typical for amine modification)
Common Applications Labeling antibodies, peptides, proteins
Data sourced from multiple supplier and research databases. rndsystems.com

It is crucial to characterize each bioconjugate individually, as the final spectroscopic performance is a result of the interplay between the dye's intrinsic properties, the nature of the biomolecule, the degree of labeling, and the specific conjugation chemistry employed. nih.govlifetein.com

Local Environmental Effects on the Fluorescence Quantum Yield and Lifetime in Research Systems

The fluorescence quantum yield and lifetime of this compound are highly sensitive to its immediate molecular surroundings. These parameters are not fixed but can be modulated by various environmental factors, which is a critical consideration in research applications where the dye may be exposed to diverse milieus ranging from aqueous buffers to the interior of living cells.

A primary mechanism influencing the fluorescence of cyanine dyes is photoinduced cis-trans isomerization around the polymethine chain. researchgate.netnih.gov In non-viscous solutions, the molecule can readily transition to a non-fluorescent cis-isomer, providing a pathway for non-radiative deactivation of the excited state and thus lowering the quantum yield. researchgate.net Consequently, factors that restrict this rotational freedom can enhance fluorescence.

Key Environmental Factors:

Viscosity: An increase in the viscosity of the medium hinders the rotational motion of the polymethine chain. researchgate.net This restriction reduces the rate of cis-trans isomerization, leading to a higher fluorescence quantum yield and a longer fluorescence lifetime. researchgate.net

Solvent Polarity and Type: The polarity of the solvent can shift the absorption and emission maxima, a phenomenon known as solvatochromism. For cyanine dyes, moving to a less polar environment, such as when binding to DNA or being encapsulated, often results in a red-shift of the absorption spectrum. nih.gov Furthermore, the type of solvent can influence solubility and aggregation, which in turn affects fluorescence. For instance, using a surfactant like Tween-20 to increase the solubility of Cy5 in aqueous buffer led to a 3.2-fold increase in fluorescence efficiency. researchgate.netresearchgate.net

Binding to Macromolecules: When Cy5.5 binds to a biomolecule like a protein or DNA, its local environment becomes more rigid and protected from the bulk solvent. researchgate.netresearchgate.net This confinement can significantly increase the quantum yield and lifetime by restricting isomerization. researchgate.netresearchgate.net For example, covalently linking Cy5 to an oligonucleotide was shown to enhance its fluorescence quantum yield by a factor of 4.73 compared to the free dye. researchgate.net

Proximity to Metallic Surfaces: The presence of metallic nanostructures, such as silver island films (SIFs), can dramatically alter the fluorescence properties. nih.govnih.gov Proximity to these surfaces can increase the radiative decay rate of the fluorophore, leading to a simultaneous increase in quantum yield and a decrease in fluorescence lifetime. nih.govnih.gov This effect not only makes the dye brighter but can also enhance its photostability. nih.gov

The following table illustrates the effect of the local environment on the quantum yield (Φ) of Cy5, a closely related cyanine dye.

EnvironmentQuantum Yield (Φ)Fold Increase (η/ηref)Reference
Free Cy5 in PBS0.20 - 0.301.0 (Reference) nih.govnih.gov
Cy5 with 0.25% Tween-20-3.2 researchgate.net
Cy5 conjugated to T10 oligonucleotide-4.73 researchgate.net
Cy5-DNA on Silver Island Films (SIFs)Approaching 1.0 (estimated)~3-5 nih.gov

These findings underscore the dynamic nature of Cy5.5's fluorescence, which can be either a challenge to control or a feature to be exploited in the design of responsive fluorescent probes for specific research questions.

Photobleaching Mechanisms and Strategies for Mitigation in Research Imaging

Photobleaching, the irreversible loss of fluorescence due to photo-induced chemical damage, is a significant limitation in fluorescence imaging applications using Cy5.5. nih.govnews-medical.net Understanding the underlying mechanisms is key to developing effective mitigation strategies to prolong the useful life of the fluorophore during experiments.

The primary pathway for photobleaching involves the generation of reactive oxygen species (ROS). nih.govuni-wuerzburg.de During fluorescence excitation, the dye molecule can transition from its excited singlet state to a long-lived, chemically reactive triplet state. nih.govacs.org This triplet-state fluorophore can then interact with molecular oxygen (³O₂) in the sample, generating highly reactive species like singlet oxygen (¹O₂), which can then attack and destroy the fluorophore itself or other nearby molecules. nih.gov

A related phenomenon is "photoblueing," where intense laser irradiation can convert the cyanine dye into a new product that absorbs and emits at shorter, blue-shifted wavelengths (e.g., a red-emitting dye turns green). uni-wuerzburg.deazolifesciences.com This can lead to artifacts and misinterpretations in multi-color imaging experiments. nih.govazolifesciences.com

Strategies for Mitigation:

Several strategies are employed in research to minimize photobleaching and enhance the photostability of Cy5.5 and other cyanine dyes:

Antifade Reagents and Oxygen Scavengers: The most common approach is to add chemical agents to the imaging buffer. keyence.comemsdiasum.com

Oxygen Scavengers: Systems like glucose oxidase and catalase (GOC) or protocatechuic acid and protocatechuate-3,4-dioxygenase (PCA/PCD) are used to enzymatically remove dissolved oxygen from the medium, thereby reducing the formation of ROS. keyence.com

Triplet State Quenchers: Compounds like Trolox (a vitamin E analog), β-mercaptoethanol (BME), and cyclooctatetraene (B1213319) (COT) can directly interact with the excited triplet state of the dye, returning it to the ground state before it can react with oxygen. acs.orgnih.gov Covalently linking COT to Cy5 has been shown to substantially reduce the triplet state lifetime, which correlates directly with enhanced photostability. acs.org

ROS Scavengers: Antioxidants like ascorbic acid (Vitamin C) can neutralize any ROS that are formed, preventing them from damaging the fluorophore. nih.govazolifesciences.com

Imaging Conditions Optimization:

Reduce Excitation Intensity: Use the lowest possible laser power that provides an adequate signal-to-noise ratio. news-medical.netkeyence.com Neutral density filters can be used to attenuate the illumination. news-medical.net

Minimize Exposure Time: Limit the sample's exposure to the excitation light by using shorter camera acquisition times and capturing only essential time points in time-lapse experiments. news-medical.netkeyence.com

Proximity to Metallic Surfaces: As mentioned previously, placing fluorophores near metallic nanostructures can increase their radiative decay rate. nih.govnih.gov This shortens the excited-state lifetime, reducing the probability of intersystem crossing to the triplet state and subsequent photobleaching. nih.gov This can lead to a significant increase in the total number of photons detected from a single molecule before it photobleaches. nih.gov

The table below summarizes common antifade components and their primary mechanism of action.

Component/SystemMechanism of Action
Glucose Oxidase/Catalase (GOC) Enzymatically scavenges molecular oxygen. keyence.com
Trolox Quenches triplet states and scavenges ROS. nih.gov
Cyclooctatetraene (COT) Directly quenches the fluorophore triplet state via energy transfer. acs.org
Ascorbic Acid (Vitamin C) Scavenges reactive oxygen species (ROS). azolifesciences.com
β-mercaptoethanol (BME) Acts as a reducing agent and triplet state quencher. nih.gov

By combining these strategies, researchers can significantly extend the observation time in fluorescence microscopy experiments, enabling the acquisition of higher quality and more reliable data. keyence.com

Aggregation Phenomena of this compound Conjugates in Research Buffers and Biological Milieus

Cy5.5 conjugates, like many other cyanine dyes, are prone to aggregation, particularly in aqueous research buffers and at high concentrations. researchgate.netresearchgate.net This phenomenon, where dye molecules self-associate, can drastically alter their photophysical properties and is a critical factor to control in quantitative fluorescence-based assays.

The most common form of aggregation for Cy5.5 is the formation of non-fluorescent or weakly fluorescent H-aggregates. researchgate.netresearchgate.net H-aggregates are characterized by a face-to-face (stacked) arrangement of the dye molecules. nih.gov This parallel alignment of the transition dipole moments leads to a phenomenon called exciton (B1674681) coupling, which results in:

Hypsochromic Shift: A blue-shift in the absorption maximum. The appearance of a new absorption peak or shoulder at a shorter wavelength (e.g., around 600 nm for Cy5) is a hallmark of H-aggregation. acs.orgresearchgate.net

Fluorescence Quenching: The excited state of an H-aggregate is "dark," meaning it cannot efficiently relax by emitting a photon. nih.gov This leads to a severe reduction or complete quenching of fluorescence, which can prevent the quantitative determination of labeled macromolecules. researchgate.netresearchgate.net

The tendency of Cy5.5 to aggregate is influenced by several factors:

High Labeling Density: When many Cy5.5 molecules are conjugated to a single biomolecule (e.g., an antibody or a polymer), their close proximity promotes intermolecular interactions and H-aggregate formation. acs.orgresearchgate.net Studies on Cy5-labeled poly(allylamine) (PAH) showed that aggregation is caused by an inhomogeneous distribution of dye molecules, leading to clusters on the polymer chain. researchgate.net

Concentration: Higher concentrations of the dye-conjugate in solution increase the likelihood of self-association. wur.nl

Solvent Environment: Aggregation is more pronounced in aqueous buffers. The addition of organic solvents like DMF or conformational changes induced by interactions with other molecules (e.g., a polyanion interacting with a labeled polycation) can disrupt the aggregates and restore monomer fluorescence. researchgate.net

Dye Structure: The intrinsic hydrophobicity and structure of the dye influence its stacking tendency. nih.govdtic.mil Even minor structural alterations can impact the electrostatic interactions that drive aggregation. wur.nlnih.gov

The table below summarizes the characteristics of Cy5.5 monomers versus H-aggregates.

PropertyMonomerH-Aggregate
Absorption λmax ~675-680 nmBlue-shifted (~600 nm for Cy5) acs.org
Fluorescence BrightQuenched / Non-fluorescent researchgate.netnih.gov
Arrangement Isolated moleculesStacked, face-to-face nih.gov
Common Cause Low concentration, organic solventsHigh concentration, high labeling density, aqueous buffers researchgate.net

In some specific arrangements, such as those templated by DNA Holliday junctions, Cy5 and Cy5.5 can also form J-aggregates (head-to-tail alignment) or oblique aggregates, which have different spectroscopic signatures, including red-shifted absorption peaks (J-aggregates). nih.govnih.gov However, in the context of typical bioconjugate labeling, H-aggregation and the associated fluorescence quenching are the predominant concerns. acs.orgresearchgate.net

Theoretical Modeling of this compound Interactions with Biological Substrates

Theoretical modeling and computational chemistry provide powerful tools for gaining mechanistic insights into the behavior of Cy5.5 at the molecular level. These methods complement experimental data by predicting spectroscopic properties, elucidating interactions with biomolecules, and explaining environmental effects.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT):

DFT and its excited-state counterpart, TD-DFT, are widely used to study the electronic structure and properties of cyanine dyes. mdpi.comdntb.gov.ua These quantum mechanical methods can:

Predict Spectroscopic Properties: TD-DFT calculations have been successfully used to compute the absorption spectra of Cy5 monomers with high accuracy, matching experimental values closely. mdpi.com Such calculations help in understanding how structural modifications to the dye molecule affect its color and brightness. mdpi.com

Analyze Environmental Effects: By incorporating solvent models, DFT can calculate properties like the Gibbs free energy of solvation, which helps in predicting the hydrophobicity and solubility of different dye variants. mdpi.com This is crucial for designing dyes with improved properties for biological environments.

Investigate Non-Radiative Decay Pathways: Computational studies on unsymmetrical cyanine dyes have revealed that twisting around the polymethine bridge can lead to a "dark state" that decays non-radiatively, explaining their fluorogenic behavior (low fluorescence in solution, high fluorescence when restricted). nih.gov The activation energy for this twisting can be calculated, correlating directly with the observed quantum yield. nih.govdeepdyve.com

Molecular Dynamics (MD) Simulations:

MD simulations are used to study the dynamic behavior of Cy5.5 and its conjugates over time, providing a detailed view of their interactions with their environment, particularly with complex biological substrates like DNA. dtic.milnih.gov

Simulating Dye-Biomolecule Complexes: MD simulations have been extensively applied to study Cy5 and Cy5.5 attached to DNA scaffolds, such as Holliday junctions. nih.govresearchgate.net These simulations can predict the preferred orientations and packing arrangements of the dyes, revealing how the DNA template influences the formation of H-like or J-like aggregates. nih.gov

Calculating Interaction Energies: By running simulations, researchers can determine the free energy landscape of dye-dye interactions, confirming that stacked conformations are often the most stable, which explains the prevalence of H-aggregation. dtic.mildtic.mil

Probing Structural Heterogeneity: MD simulations can reveal structural heterogeneity in dye-DNA complexes, showing that a variety of dye orientations can exist simultaneously. nih.gov This computational insight helps to explain the inhomogeneous broadening observed in experimental spectra. researchgate.net

Exciton Coupling Models:

To interpret the spectra of dye aggregates, theoretical models like the Kühn-Renger-May (KRM) model are employed. nih.govacs.org This approach uses experimental absorption and circular dichroism (CD) spectra to extract key parameters about the aggregate's geometry, such as:

The center-to-center distance between dyes. nih.govacs.org

The relative orientation (slip and twist angles) of the dyes. nih.gov

The excitonic coupling strength (J), which quantifies the electronic interaction between the dyes. nih.govacs.org

For example, modeling of a Cy5-Cy5.5 heterodimer on a DNA template predicted a center-to-center distance of ~0.63 nm and a strong coupling strength of ~95 meV, confirming a tightly packed, H-type arrangement. acs.org

Together, these computational approaches provide a molecular-level framework for understanding how the structure of Cy5.5 dictates its function and how its interactions with biomolecules and the local environment govern its photophysical performance in research applications. nih.govmdpi.com

Comparative Analysis of Cy5.5 Amine Chloride Hydrochloride with Other Near Infrared Fluorophores in Research

Advantages and Limitations in Specific Research Applications

Cy5.5-Amine chloride hydrochloride offers a distinct profile of advantages and limitations that make it suitable for some applications and less ideal for others. Its primary amine group allows for straightforward conjugation to biomolecules, and its spectral properties are well-suited for in vivo imaging. broadpharm.comaatbio.com

Advantages:

Favorable Spectral Properties for In Vivo Imaging: With an excitation maximum around 673 nm and an emission maximum around 707 nm, Cy5.5 operates in the NIR window. broadpharm.com This is highly advantageous for live animal imaging, as it significantly reduces signal interference from the natural fluorescence of biological tissues (autofluorescence), leading to a better signal-to-noise ratio. wpmucdn.com

Amine-Reactive Functionality: The terminal primary amine group is a key feature, enabling covalent linkage to a wide array of biomolecules. broadpharm.com It readily reacts with N-hydroxysuccinimide (NHS) esters, for example, allowing for the stable labeling of proteins, antibodies, and amine-modified oligonucleotides. thermofisher.com This versatility makes it a workhorse dye for creating custom probes.

High Molar Extinction Coefficient: Cyanine (B1664457) dyes, including Cy5.5, are known for their very high molar extinction coefficients (for Cy5.5, ε ≈ 209,000 M⁻¹cm⁻¹), which signifies a high probability of absorbing light. broadpharm.com This contributes to the brightness of the resulting fluorescent conjugate, a critical factor for detecting low-abundance targets.

Limitations:

Suboptimal Photostability: While generally robust, cyanine dyes can be susceptible to photobleaching, especially under intense or prolonged laser irradiation common in single-molecule studies. nih.gov Research has shown that Cy5.5 can undergo photo-induced conversion to a Cy3-like product, which can be a source of artifacts in multicolor imaging. acs.org However, strategies such as conjugating the dye with triplet-state quenchers or using polyfluorination can enhance photostability. nih.govcmu.eduresearchgate.net

Environmental Sensitivity and Quantum Yield: The fluorescence quantum yield of Cy5.5 (a measure of its emission efficiency) is moderate (around 0.2 in organic solvents) and can be influenced by its local environment, including the solvent and the biomolecule it is attached to. broadpharm.comresearchgate.net This is a contrast to some newer silicon-rhodamine (SiR) dyes, which can exhibit higher quantum efficiency in aqueous media. researchgate.net

Solubility: this compound is practically insoluble in water, necessitating the use of polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions for labeling reactions. lumiprobe.com This can be a limitation when working with sensitive proteins that may not tolerate even small amounts of organic solvent.

Interactive Data Table: Comparison of NIR Fluorophores

FeatureCy5.5-AmineIndocyanine Green (ICG)Alexa Fluor 750SiR700
Excitation Max (nm) ~673~780~749~670
Emission Max (nm) ~707~810~775~710
Quantum Yield ~0.20<0.01~0.12High in aqueous media
Key Advantage Versatile amine-reactivity for conjugationClinically approved for specific usesHigh photostabilityHigh brightness & photostability
Key Limitation Moderate photostability, poor water solubility lumiprobe.comVery low quantum yield, poor stability researchgate.netNot typically sold with amine for direct custom conjugationRequires specific scaffold for synthesis researchgate.net
Common Application Pre-clinical in vivo imaging, custom probe synthesis rsc.orgresearchgate.netClinical angiography, lymph node mapping researchgate.netFlow cytometry, microscopySuper-resolution microscopy, in vivo imaging researchgate.net

Orthogonal Labeling Strategies Employing Multiple Fluorophores

Orthogonal labeling is a powerful strategy for simultaneously tracking multiple targets within a single biological system. The principle is to use different pairs of reactive functional groups that will react specifically with each other without cross-reactivity. The amine group of this compound is a key component in many such strategies.

In a typical orthogonal scheme, Cy5.5-Amine could be used to label a biomolecule through its reaction with an activated carboxyl group (like an NHS ester). A second biomolecule in the same sample could then be labeled using a different, non-interfering chemistry.

Common orthogonal chemistries include:

Thiol-Maleimide Coupling: A protein containing a native or engineered cysteine residue (a thiol) can be specifically labeled with a maleimide-functionalized fluorophore. This reaction is highly specific and will not interfere with the amine-NHS ester reaction used to attach Cy5.5. researchgate.net

Click Chemistry: This rapidly growing field of chemistry offers highly efficient and specific reactions. For instance, a target molecule could be metabolically or synthetically functionalized with an azide (B81097) group. This azide can then be "clicked" to a fluorophore bearing a terminal alkyne (or vice-versa) in a copper-catalyzed or strain-promoted reaction.

Bioorthogonal Click Chemistry (e.g., Tetrazine Ligation): For live-cell imaging, tetrazine-functionalized dyes can react with dienophiles like trans-cyclooctene (B1233481) (TCO) that have been incorporated into a biomolecule. nih.gov This reaction is extremely fast and bio-orthogonal, meaning it doesn't react with any native cellular components. One could label a cell surface receptor with a TCO-modified antibody and then add a tetrazine-Cy5.5 derivative for specific visualization. nih.gov

Interactive Data Table: Orthogonal Labeling Chemistries

Labeling ChemistryReactive Group on FluorophoreReactive Group on TargetResulting BondOrthogonal to Cy5.5-Amine?
Amine Acylation NHS-esterAmine (e.g., Lysine)AmideN/A (This is the Cy5.5-Amine reaction)
Thiol-Maleimide MaleimideThiol (e.g., Cysteine)ThioetherYes
Click Chemistry (CuAAC) AlkyneAzideTriazoleYes
Tetrazine Ligation Tetrazinetrans-Cyclooctene (TCO)DihydropyridazineYes

Strategies for Spectral Unmixing and Crosstalk Reduction in Multi-Probe Research

When multiple fluorophores are used simultaneously, their emission spectra can overlap, a phenomenon known as spectral crosstalk or bleed-through. This can lead to false-positive signals where fluorescence from one probe is incorrectly detected in the channel of another. This is a significant challenge in multiplexed imaging, particularly when using dyes with broad emission profiles or closely spaced emission maxima. technion.ac.il

Spectral unmixing is a powerful computational technique designed to solve this problem. wpmucdn.com Rather than using simple emission filters to isolate each dye, spectral imaging involves collecting the fluorescence emission across a continuous range of wavelengths for every pixel in the image, creating a "lambda stack." microscopyu.com

The process generally follows these steps:

Acquisition of Reference Spectra: First, a sample containing only one of the fluorophores (e.g., Cy5.5) is imaged to record its unique emission spectrum or "spectral fingerprint" under the specific experimental conditions. This is repeated for each fluorophore being used and for the sample's natural autofluorescence. wpmucdn.comtechnion.ac.il

Lambda Stack Acquisition: The multi-labeled experimental sample is then imaged, collecting the entire emission spectrum at each pixel.

Linear Unmixing Algorithm: A linear unmixing algorithm is then applied. technion.ac.il For each pixel, the algorithm treats the measured spectrum as a sum of the reference spectra (Cy5.5, the other probes, and autofluorescence) multiplied by unknown concentrations. By solving a set of linear equations, the algorithm calculates the true contribution of each individual fluorophore to that pixel's signal, effectively separating the overlapping signals. microscopyu.comnih.gov

Emerging Research Avenues and Future Directions for Cy5.5 Amine Chloride Hydrochloride

Integration with Multi-Modal Imaging Platforms in Preclinical Research

The true potential of a diagnostic or research probe is often realized when its capabilities are combined with other imaging technologies. The NIR fluorescence of Cy5.5 is well-suited for deep-tissue imaging in small animals due to reduced light absorption and scattering by endogenous molecules like hemoglobin and water in this spectral region. nih.gov However, fluorescence imaging alone provides limited anatomical context and resolution.

Emerging research focuses on integrating Cy5.5-based probes into multi-modal platforms. The amine functionality of Cy5.5-Amine chloride hydrochloride allows for its conjugation to targeting ligands or nanoparticles that are also detectable by other modalities such as magnetic resonance imaging (MRI), positron emission tomography (PET), or photoacoustic (PA) imaging. For instance, Cy5.5 can be attached to iron oxide nanoparticles to create a dual-modality probe for simultaneous fluorescence and MR imaging. Similarly, it can be conjugated to peptides or antibodies labeled with a radionuclide for correlative PET-fluorescence imaging, providing the high sensitivity of nuclear imaging with the cellular-level resolution of optical methods. This approach allows researchers to gain a more comprehensive understanding of biological processes by overlaying functional and anatomical information from the same preclinical model.

Applications in Optogenetics and Photopharmacology Research

Optogenetics and photopharmacology are revolutionary fields that use light to control biological processes with high spatiotemporal precision. While direct, widespread use of this compound in these areas is still nascent, its chemical properties make it a strong candidate for developing next-generation tools.

Photopharmacology involves designing drugs whose activity can be turned on or off with light. The amine group of this compound serves as a chemical handle to attach the dye to a pharmacologically active molecule. If the dye's structure is engineered to "cage" the active site of the drug in the dark, irradiation with NIR light could induce a conformational change, releasing the cage and activating the drug only in the illuminated tissue. The NIR activation is particularly advantageous as it allows for deeper tissue penetration than the UV or visible light typically used. nih.gov

Similarly, in photodynamic therapy (PDT), a related field, cyanine (B1664457) dyes are explored as photosensitizers that generate cytotoxic reactive oxygen species upon light activation to destroy cancer cells. nih.govnih.gov The preferential accumulation of certain cyanine dyes in tumor mitochondria enhances this targeted effect. nih.gov The development of Cy5.5-based agents for these applications could lead to highly targeted and controllable therapies.

Development of Next-Generation this compound Derivatives for Enhanced Research Performance

While Cy5.5 is a robust fluorophore, there is a continuous drive to enhance its performance for more demanding applications like single-molecule imaging or long-term cell tracking. Research is actively pursuing the synthesis of novel derivatives to overcome limitations such as photobleaching and blinking.

One successful strategy involves the direct linkage of triplet-state quenchers (TSQs) like cyclooctatetraene (B1213319) (COT) or Trolox to the Cy5.5 core structure. nih.gov This modification has been shown to significantly reduce photobleaching and blinking, leading to more stable and longer-lasting fluorescence signals, an effect that surpasses what can be achieved by simply adding these agents to the imaging buffer. nih.gov

Another innovative approach is the creation of "fluorogenic" Cy5.5 derivatives. These probes are designed to be non-fluorescent until they bind to a specific target protein or molecule, at which point they undergo a structural change that activates their fluorescence. researchgate.net This strategy dramatically improves the signal-to-noise ratio by minimizing background fluorescence from unbound probes, enabling no-wash live-cell imaging. researchgate.net Furthermore, modular synthesis strategies are being developed to rapidly create diverse libraries of heterobifunctional cyanine dyes, allowing for the fine-tuning of properties and the attachment of various targeting and reactive groups. nih.gov Other modifications, such as PEGylation, are used to improve hydrophilicity and cellular uptake. nih.gov

Machine Learning and AI Approaches for Data Analysis in this compound-Based Research

Modern fluorescence microscopy, especially when used for high-throughput screening or 3D imaging, generates vast and complex datasets. Manual analysis of this data is not only time-consuming but also prone to human bias and error. Machine learning (ML) and artificial intelligence (AI) are emerging as indispensable tools to extract quantitative and reproducible information from images generated using probes like this compound.

Deep learning algorithms, particularly convolutional neural networks (CNNs), can be trained to perform complex image analysis tasks with superhuman accuracy and speed. nih.gov These tasks include:

Object Detection and Quantification: Automatically identifying and counting fluorescently labeled cells, nanoparticles, or subcellular structures. mdpi.compurdue.edu

Image Segmentation: Precisely delineating the boundaries of cells and organelles, which is a critical first step for morphological analysis. purdue.edunih.gov

Classification: Categorizing cells based on subtle changes in fluorescence patterns or morphology that may be invisible to the human eye, for applications like toxicity screening or identifying disease states. nih.gov

Signal Restoration: Bayesian machine learning methods can be used to analyze images with low signal-to-noise ratios, common in single-molecule studies, to objectively identify fluorescent spots and reduce uncertainty in the data. biorxiv.org

Standardization of Protocols for Reproducible Research Outcomes

The reproducibility of scientific findings is paramount, and in fluorescence imaging, it begins with the rigorous standardization of protocols. The variability in how a fluorescent probe like this compound is handled, stored, and used can lead to significant differences in experimental results, making it difficult to compare data across different labs or even between experiments in the same lab.

Key parameters that require standardization include:

Stock Solution Preparation: Protocols should clearly define the solvent (e.g., anhydrous DMSO), concentration, and handling procedures. medchemexpress.com Aliquoting stock solutions is critical to avoid degradation from repeated freeze-thaw cycles.

Buffer Composition: The labeling efficiency of amine-reactive dyes can be severely hampered by the presence of primary amines (e.g., Tris buffer) or ammonium (B1175870) ions in the protein solution. medchemexpress.com Standardized, amine-free buffers (like PBS or HEPES) should be used for conjugation reactions.

Labeling Conditions: The molar ratio of dye to protein, incubation time, and temperature must be optimized and consistently applied to ensure a consistent degree of labeling. medchemexpress.com

Imaging Parameters: Microscope settings, including laser power, detector gain, and exposure time, must be kept constant when comparing different samples to allow for accurate quantitative analysis.

Establishing and adhering to detailed, standardized protocols is essential for ensuring that the data generated from Cy5.5-based research is reliable, reproducible, and accurately reflects the underlying biology. researchgate.net

Q & A

Basic: What are the optimal conditions for synthesizing Cy5.5-amine chloride hydrochloride to ensure high purity and yield?

Methodological Answer:
this compound synthesis typically involves converting the free amine to its hydrochloride salt using hydrochloric acid under controlled conditions. Key parameters include:

  • pH control : Maintain a pH below 3.0 during salt formation to ensure complete protonation of the amine group .
  • Temperature : Conduct reactions at 0–5°C to minimize side reactions and degradation .
  • Purification : Use recrystallization with ethanol/water mixtures or column chromatography (C18 stationary phase) to isolate the hydrochloride salt. Monitor purity via HPLC with UV-Vis detection (λ = 650–700 nm) .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Characterization should include:

  • NMR spectroscopy : Compare 1^1H and 13^13C NMR spectra with reference standards to confirm amine protonation and chloride counterion presence .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ or [M-Cl]+^+) .
  • Elemental analysis : Confirm chloride content via ion chromatography or potentiometric titration, targeting >98% chloride stoichiometry .

Basic: What are the primary applications of this compound in bioimaging?

Methodological Answer:
Cy5.5-amine’s near-infrared fluorescence (emission ~710 nm) enables:

  • In vivo tracking : Conjugate with targeting ligands (e.g., antibodies, peptides) for tumor or organ-specific imaging. Optimize dye-to-ligand ratios (1:1–1:3) to balance signal intensity and binding efficiency .
  • Drug delivery visualization : Label nanoparticles or liposomes and monitor biodistribution using IVIS imaging systems. Ensure minimal fluorescence quenching by adjusting dye loading (<5% w/w) .

Advanced: How can researchers design an HPLC method to quantify this compound in complex biological matrices?

Methodological Answer:

  • Column selection : Use a C18 column (5 µm, 150 mm × 4.6 mm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (gradient: 20–80% acetonitrile over 15 min) .
  • Detection : Set UV-Vis detection at 680 nm and confirm specificity via spiked recovery tests (target: 95–105% recovery) .
  • Validation : Assess linearity (1–100 µg/mL), LOD/LOQ (0.5 µg/mL and 1.5 µg/mL, respectively), and inter-day precision (<5% RSD) .

Advanced: What experimental approaches mitigate fluorescence quenching of this compound in physiological environments?

Methodological Answer:

  • Buffer optimization : Use phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA) to reduce nonspecific interactions .
  • Quenching analysis : Perform Stern-Volmer plots to identify quenching agents (e.g., iodide ions). Add 1 mM sodium azide to scavenge reactive oxygen species (ROS) .
  • Alternative conjugations : Attach Cy5.5-amine via polyethylene glycol (PEG) spacers to minimize dye aggregation .

Advanced: How should researchers address contradictions in pharmacokinetic data for Cy5.5-amine conjugates?

Methodological Answer:

  • Cross-validation : Compare results from multiple techniques (e.g., fluorescence imaging, LC-MS/MS, and radioactive labeling) to resolve discrepancies in biodistribution .
  • Controlled variables : Standardize animal models (e.g., murine strain, age) and imaging parameters (exposure time, anesthesia) to minimize variability .
  • Statistical analysis : Apply multivariate regression to isolate factors (e.g., renal clearance rates, metabolic stability) influencing data divergence .

Advanced: What strategies ensure the stability of this compound in long-term storage?

Methodological Answer:

  • Lyophilization : Prepare aliquots in amber vials under nitrogen and store at -80°C. Reconstitute with degassed DMSO to prevent oxidation .
  • Degradation profiling : Accelerate stability studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., free amine or chlorinated byproducts) .
  • Container selection : Use glass vials with PTFE-lined caps to avoid adsorption or leaching .

Advanced: How can researchers quantify this compound degradation in vivo?

Methodological Answer:

  • Metabolite identification : Collect urine/blood samples post-administration and analyze via LC-HRMS. Look for demethylation or deamination products .
  • Fluorescence correlation spectroscopy (FCS) : Measure dye integrity in tissue homogenates by comparing emission lifetimes pre- and post-extraction .
  • Immunohistochemistry : Co-stain tissues with anti-Cy5.5 antibodies to confirm dye localization and degradation .

Advanced: What protocols validate the biocompatibility of this compound in cell-based assays?

Methodological Answer:

  • Cytotoxicity screening : Expose cell lines (e.g., HEK293, HeLa) to 0.1–100 µM dye for 24–72 hours. Assess viability via MTT assay and ROS generation via DCFH-DA staining .
  • Hemocompatibility : Test hemolysis in human whole blood at 37°C (target: <5% hemolysis at 50 µg/mL) .
  • Genotoxicity : Perform Ames test or comet assay to rule out DNA damage .

Advanced: How can researchers cross-validate this compound’s performance across imaging platforms?

Methodological Answer:

  • Phantom studies : Use standardized phantoms with known dye concentrations to calibrate IVIS, MRI, and PET systems .
  • Signal normalization : Apply correction factors for tissue absorption/autofluorescence using control mice injected with unconjugated dye .
  • Multimodal imaging : Co-administer Cy5.5-amine with 18^{18}F-FDG or gadolinium agents to correlate fluorescence with metabolic or structural data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.